2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate
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Description
2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C14H11Br2NO5S2 and its molecular weight is 497.17. The purity is usually 95%.
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Biological Activity
2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate is a complex organic compound notable for its unique structural features, including bromomethyl and amido functional groups attached to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is C14H14Br2N2O4S2, with a molecular weight of approximately 426.19 g/mol. Its structure includes:
- Two carboxylate groups : Contributing to its reactivity.
- Two methyl groups : Enhancing its lipophilicity.
- Bromomethyl and amido groups : Potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiophene-based compounds often exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : A related compound demonstrated effectiveness against Gram-positive bacteria, suggesting potential for similar activity in this compound.
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored through various in vitro studies:
- Cell Line Studies : Preliminary tests on cancer cell lines have shown that compounds related to this compound can induce apoptosis and inhibit cell proliferation.
- Mechanism : It is hypothesized that these compounds may interfere with signaling pathways critical for cancer cell survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Dimethyl 3-bromothiophene-2,4-dicarboxylate | Lacks amido group | More reactive due to absence of steric hindrance |
Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate | Contains amino group instead of amido | Potentially more soluble in polar solvents |
5-Bromo-3-methylthiophene-2-carboxylic acid | Simpler structure | Easier synthesis and characterization |
This table highlights the complex functionalization of the target compound, which may contribute to its dual action as both an antimicrobial and anticancer agent.
Research Findings and Mechanisms
Several studies have focused on the interaction mechanisms of thiophene derivatives with biological targets:
- Binding Affinity Studies : Investigations into the binding affinities of these compounds suggest they may interact with various proteins involved in microbial resistance and cancer progression.
- In Silico Modeling : Computational studies have provided insights into how the structural features influence biological activity. For example, molecular docking studies indicate strong interactions with target enzymes critical for bacterial growth and cancer cell metabolism.
Properties
IUPAC Name |
dimethyl 3-(bromomethyl)-5-[(5-bromothiophene-2-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO5S2/c1-21-13(19)9-6(5-15)10(14(20)22-2)24-12(9)17-11(18)7-3-4-8(16)23-7/h3-4H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWYYKUDMQIQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.